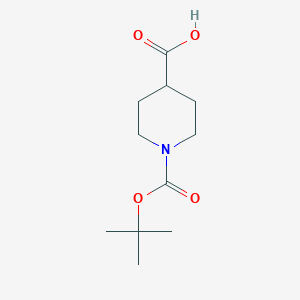

N-BOC-piperidine-4-carboxylic acid

Overview

Description

N-BOC-piperidine-4-carboxylic acid (CAS: 84358-13-4) is a protected heterocyclic carboxylic acid widely used in organic synthesis and medicinal chemistry. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.28 g/mol . The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and a tert-butoxycarbonyl (BOC) protecting group on the nitrogen. This BOC group enhances stability during synthetic processes, particularly in acidic or nucleophilic environments .

Preparation Methods

Direct N-BOC Protection in Aqueous-Alcoholic Medium

Reaction Mechanism and Conditions

The most widely reported method involves the direct reaction of isonipecotic acid (4-piperidinecarboxylic acid) with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system of aqueous sodium hydroxide (1N) and tert-butanol . The amine group of isonipecotic acid is deprotonated under basic conditions, facilitating nucleophilic attack on the Boc anhydride. This exothermic reaction is typically conducted at 0°C to mitigate side reactions, followed by gradual warming to ambient temperature for 12–24 hours .

Critical Parameters :

-

Molar Ratio : A slight excess of Boc anhydride (1.1 equivalents relative to isonipecotic acid) ensures complete conversion .

-

Solvent System : The tert-butanol/water mixture enhances solubility of both reactants, with tert-butanol acting as a co-solvent and stabilizing agent.

-

Work-Up : Concentration under reduced pressure (48°C, 20 torr) reduces the volume by half, followed by acidification with 10% HCl to precipitate the product .

Yield and Purity

This method achieves near-quantitative yields (100%) with minimal purification requirements . The product is isolated as a white crystalline solid with a melting point of 144–146°C, confirming high purity . Nuclear magnetic resonance (NMR) spectra typically show characteristic peaks for the BOC group (δ 1.4 ppm for tert-butyl protons) and piperidine ring protons (δ 2.5–3.5 ppm) .

N-BOC Protection in Organic Solvent with Tertiary Amine Base

Solvent and Base Selection

Alternative protocols employ dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, paired with tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the generated carbonic acid . For example, ethyl nipecotate (the ethyl ester of isonipecotic acid) undergoes BOC protection in DCM with TEA, achieving 98% yield after column chromatography . While this method is described for ester derivatives, analogous conditions apply to the free acid by adjusting the work-up to include hydrolysis.

Procedure Highlights :

-

Base Stoichiometry : A 1.5-fold excess of TEA relative to isonipecotic acid ensures complete deprotonation .

-

Temperature Control : Reactions are initiated at 0°C to moderate exothermicity, then stirred at room temperature for 16–24 hours .

-

Purification : Organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified via silica gel chromatography using chloroform/methanol gradients .

Comparative Advantages

-

Solubility Control : Organic solvents prevent premature precipitation, aiding in reaction monitoring.

-

Functional Group Tolerance : This method is preferable when synthesizing derivatives with acid-sensitive groups .

Industrial-Scale Production Considerations

Process Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety. Aqueous-alcoholic methods are favored industrially due to lower solvent costs and simplified waste management. Automated reactors enable precise control over temperature and reagent addition, minimizing side products .

Case Study :

A 5.42 mol-scale reaction (700 g isonipecotic acid) in 6.5 L of tert-butanol/water produced 1.18 kg of product with no residual starting material, demonstrating scalability .

Comparative Analysis of Synthetic Approaches

Chemical Reactions Analysis

Substitution and Coupling Reactions

The Boc group facilitates nucleophilic substitution, while the carboxylic acid participates in coupling reactions:

Key Reactions:

- Amide Formation : Reacts with amines (e.g., HOBt/EDC) to form Weinreb amides, intermediates for ketone synthesis .

- Grignard Reactions : Methyl Grignard reagents (e.g., CH₃MgBr) convert esters to acetyl derivatives .

- Heterocycle Synthesis : Condensation with β-enamino diketones yields 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates , which exhibit anti-inflammatory activity .

Example :

textN-BOC-piperidine-4-carboxylic acid → (β-enamino diketone + hydrazine) → Pyrazole derivatives

Conditions: DMF·DMA, 80°C, 12 hours. Yield: 60–85% .

Deprotection and Reduction

The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), regenerating the free amine. Concurrently, the carboxylic acid can be reduced to alcohols using LiAlH₄.

Deprotection Conditions:

| Reagent | Temperature | Outcome |

|---|---|---|

| 10% HCl in water | RT | Piperidine-4-carboxylic acid |

| Trifluoroacetic acid | 0°C → RT | Free amine with 90% purity |

Degradation and Side Reactions

Controlled degradation with acetic acid or sulfuric acid at 60–90°C produces 1-N-BOC-4-acetylpiperidine (yield: 85%) . Side reactions may occur under harsh conditions, such as decarboxylation or Boc group migration.

Chemoselective Modifications

The Boc group’s stability allows selective reactions at the carboxylic acid:

- Esterification : Methylation with iodomethane/K₂CO₃ in DMF (3 hours, RT) .

- Peptide Coupling : EDC/HOBt-mediated coupling to amino acids for dendrimer synthesis .

Reaction Optimization Data

| Reaction Type | Optimal Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| Boc Deprotection | HCl | Water | 2 hours | 95% |

| Esterification | K₂CO₃ | DMF | 3 hours | 99% |

| Pyrazole Synthesis | DMF·DMA | Toluene | 12 hours | 78% |

Challenges and Solutions

Scientific Research Applications

Pharmaceutical Development

N-BOC-piperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are particularly significant in developing new analgesics and anti-inflammatory drugs. The compound's ability to enhance solubility and bioavailability makes it an essential component in drug formulation processes.

Key Applications:

- Analgesics Development: Utilized in synthesizing compounds that alleviate pain.

- Anti-inflammatory Drugs: Important in the creation of medications that reduce inflammation.

Peptide Synthesis

The compound is extensively used in solid-phase peptide synthesis (SPPS), which is vital for producing peptides with specific biological activities. N-BOC protection allows for selective reactions during peptide assembly, enhancing yield and efficiency.

Benefits of N-BOC in Peptide Synthesis:

- Increased Yield: The protection group facilitates higher purity and yield.

- Versatility: Enables the incorporation of various amino acids into peptide chains.

Neuroscience Research

This compound and its derivatives are explored for their potential effects on neurotransmitter systems. This research is pivotal for developing treatments for neurological disorders such as depression and anxiety.

Research Highlights:

- Neurotransmitter Modulation: Investigated for its role in modulating neurotransmitter activity.

- Therapeutic Potential: Derivatives are being studied for their efficacy in treating neuropsychiatric conditions.

Drug Formulation

The compound's properties allow it to be incorporated into various drug formulations, improving the solubility of active pharmaceutical ingredients (APIs). This enhances the overall effectiveness of medications.

Formulation Advantages:

- Improved Solubility: Increases the bioavailability of poorly soluble drugs.

- Enhanced Stability: Contributes to the stability of drug formulations over time.

Case Study 1: Analgesic Development

A study demonstrated that this compound was integral in synthesizing a novel analgesic compound that showed promise in preclinical trials for pain management.

Case Study 2: Peptide Therapeutics

Research involving solid-phase peptide synthesis using this compound resulted in a peptide that exhibited significant anti-inflammatory properties, paving the way for further therapeutic exploration.

Data Table: Comparative Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of analgesics | Enhanced solubility and bioavailability |

| Peptide Synthesis | Solid-phase synthesis | Increased yield and versatility |

| Neuroscience Research | Modulating neurotransmitter systems | Potential treatments for disorders |

| Drug Formulation | Incorporation into drug formulations | Improved stability and effectiveness |

Mechanism of Action

The mechanism of action of N-BOC-piperidine-4-carboxylic acid involves its role as a protecting group in organic synthesis. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule . The compound is eventually deprotected under acidic conditions to yield the desired product .

Comparison with Similar Compounds

Physicochemical Properties :

- Appearance : White crystalline powder .

- Melting Point : Discrepancies exist between sources: 42°C (reported in a safety data sheet) vs. 152°C (from TCI America) . This inconsistency may arise from polymorphic variations or measurement methodologies.

- Boiling Point : 111°C at 3 mmHg .

Comparison with Structural Isomers

(R)-N-Boc-Piperidine-3-Carboxylic Acid and (S)-N-Boc-2-Piperidinecarboxylic Acid

These isomers differ in the position of the carboxylic acid group on the piperidine ring, impacting steric and electronic properties:

Key Differences :

- The 4-position in the parent compound offers optimal geometry for coupling reactions in inhibitor synthesis .

- 2- and 3-position isomers may face steric hindrance, reducing reactivity in certain contexts .

Comparison with Different Protecting Groups

N-Cbz-2-Piperidinecarboxylic Acid (CAS: 28697-07-6)

The carbobenzoxy (Cbz) group contrasts with BOC in stability and deprotection conditions:

Similarity Score : N-Cbz-2-Piperidinecarboxylic acid shares a 0.87 structural similarity with BOC-protected analogs, indicating divergent reactivity .

Comparison with Derivatives Containing Additional Functional Groups

N-Boc-4-(Fmoc-Amino)Piperidine-4-Carboxylic Acid (CAS: 183673-66-7)

This derivative incorporates both BOC and fluorenylmethyloxycarbonyl (Fmoc) groups, enabling sequential deprotection strategies:

Advantage : The Fmoc group allows selective removal under mild basic conditions, complementing BOC’s acid stability .

Computational and Solvent Effect Studies

This compound’s electronic properties are solvent-dependent:

- Polar solvents (e.g., water): Stabilize the carboxylate anion, enhancing solubility .

- Non-polar solvents (e.g., hexane): Favor the neutral form, reducing reactivity .

Gap in Literature: No computational data were found for structural analogs, limiting comparative analysis .

Biological Activity

N-BOC-piperidine-4-carboxylic acid (CAS Number: 84358-13-4) is a significant compound in organic and medicinal chemistry, primarily recognized for its applications in synthesizing various bioactive molecules. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- Melting Point : 149-153 °C

- Density : 1.2 g/cm³

- Solubility : Insoluble in water

These properties make this compound a versatile reagent in biochemical applications, particularly in life sciences research .

1. Synthesis and Derivatives

This compound serves as a precursor for synthesizing various heterocyclic compounds with notable biological activities. For example, it has been utilized in the synthesis of 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which exhibit promising anti-inflammatory and analgesic properties .

2. Pharmacological Studies

Research indicates that derivatives of this compound have shown potential in modulating the GABAergic system, which is crucial for the treatment of neurological disorders. A study highlighted its role in developing ligands that act on the benzodiazepine site of the GABAA receptor, suggesting implications for treating anxiety and alcohol dependence .

3. Case Studies

A significant case study involved evaluating the anti-alcohol effects of β-carboline analogs synthesized from N-BOC-piperidine derivatives. These compounds demonstrated a reduction in alcohol self-administration in animal models, indicating their potential as therapeutic agents for alcohol use disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of N-BOC-piperidine derivatives is critical for optimizing their pharmacological properties. The following table summarizes key findings related to different derivatives:

Safety and Handling

This compound is classified as an irritant. Safety precautions include using personal protective equipment such as gloves and eye protection during handling due to its potential to cause skin and respiratory irritation .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying N-BOC-piperidine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves Boc-protection of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. A key intermediate route includes conversion to Weinreb amides (via coupling reagents such as HATU or DCC) followed by Grignard reactions to introduce substituents . Purification is achieved via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with 10–30% EtOAc in hexane) to isolate high-purity (>95%) product .

Q. How can spectroscopic and computational tools characterize the molecular structure of this compound?

- Methodological Answer :

- FT-IR/Raman : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc carbamate, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .

- NMR : ¹H NMR shows piperidine ring protons (δ 1.4–3.5 ppm) and tert-butyl groups (δ 1.4 ppm); ¹³C NMR confirms carbamate (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm) carbons .

- Computational : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set predicts optimized geometry and vibrational frequencies, validated against experimental spectra .

Q. How do polar vs. non-polar solvents affect the electronic properties of this compound?

- Methodological Answer : Solvent effects are modeled using the Polarizable Continuum Model (PCM) in DFT simulations. Polar solvents (e.g., water) stabilize the zwitterionic form via hydrogen bonding, increasing dipole moment (~5.2 D in water vs. ~3.8 D in chloroform). Non-polar solvents favor the neutral form, reducing solvation energy by ~15 kcal/mol .

Advanced Research Questions

Q. What factors influence enantioselective deprotonation of N-BOC-piperidine derivatives, and how can computational models resolve experimental contradictions?

- Methodological Answer : Enantioselectivity in deprotonation (e.g., using sec-BuLi/(-)-sparteine) is governed by transition-state stabilization. Computational studies (MP2/cc-pVTZ) reveal that the pro-S hydrogen is preferentially abstracted due to lower activation energy (~2.3 kcal/mol difference). Experimental er (87:13) aligns with calculated ΔΔG‡ (~1.1 kcal/mol), though discrepancies arise from competing side reactions (e.g., carbamate addition) .

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

- Methodological Answer : Derivatives like 4-(tetrazolylalkyl)piperidine-2-carboxylic acids are docked into NMDA receptor binding sites (PDB: 1PBQ) using AutoDock Vina. Key interactions include hydrogen bonding between the carboxylic acid and Arg499 (ΔG = -8.2 kcal/mol) and π-π stacking of tetrazole with Phe658. In vitro assays (IC₅₀ = 107 nM) correlate with docking scores (R² = 0.89) .

Q. What role does this compound play in synthesizing bioactive compounds with short-duration action?

- Methodological Answer : As a precursor, it is functionalized via Mitsunobu reactions (e.g., introducing tetrazole moieties) to create NMDA antagonists like LY233053. The Boc group enhances solubility during coupling (yield: 65–75%) and is cleaved post-synthesis (TFA/CH₂Cl₂) to yield active compounds with short half-lives (t₁/₂ = 1.2–2.5 hr in mice) due to rapid renal clearance .

Q. How does electron density topology analysis (e.g., AIM, ELF) explain the reactivity of this compound?

- Methodological Answer : Using Multiwfn software, Atoms-in-Molecules (AIM) analysis identifies bond critical points (BCPs) at the C=O (ρ = 0.32 e·Å⁻³) and O-H (ρ = 0.25 e·Å⁻³) bonds. Electron Localization Function (ELF) maps show high localization (η = 0.85) at the carboxylic oxygen, explaining its nucleophilicity in esterification reactions .

Q. Data Contradiction Analysis

Q. Why do computational and experimental results diverge in predicting enantioselectivity for N-BOC-piperidine deprotonation?

- Analysis : Computational models (e.g., DFT) often neglect solvent dynamics and ion-pairing effects. For example, the calculated er (80:20) assumes ideal Li⁺ coordination, while experimental er (87:13) reflects competing aggregation of sec-BuLi-sparteine complexes in THF at -78°C .

Q. How do synthetic yields vary for this compound derivatives under different coupling conditions?

- Analysis : HATU-mediated couplings achieve higher yields (75–85%) compared to DCC (60–70%) due to reduced racemization. However, DCC is preferred for sterically hindered substrates (e.g., 4-cyanopiperidine derivatives) where HATU may promote side reactions .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHBPPVVDQMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Record name | boc-isonipecotic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233343 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84358-13-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.